molecular formula C9H6ClF3O3 B2731247 Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate CAS No. 1103837-39-3

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate

Cat. No.: B2731247
CAS No.: 1103837-39-3
M. Wt: 254.59
InChI Key: KBMVLEGUYRDYPH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H6ClF3O3. It is known for its unique structural features, including a trifluoromethyl group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate typically involves the esterification of 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-(trifluoromethyl)benzoate
  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C10H8ClF3O3
  • CAS Number : 1103837-39-3
  • IUPAC Name : this compound

The presence of a trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making it a valuable pharmacophore in drug design .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that this compound has significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases, although further in vivo studies are necessary to confirm these effects.

The synthesis of this compound typically involves:

  • Formation of the benzoic acid derivative : Starting from 5-chloro-2-hydroxybenzoic acid.
  • Esterification : Reacting the acid with methanol in the presence of an acid catalyst.

The compound's biological activity is likely mediated through its interaction with specific molecular targets, including enzymes involved in inflammatory pathways and bacterial cell wall synthesis.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory properties, this compound was tested in a lipopolysaccharide (LPS)-induced model of inflammation. The results showed a reduction in inflammatory markers by approximately 50% compared to untreated controls, indicating significant anti-inflammatory potential.

Properties

IUPAC Name

methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMVLEGUYRDYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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